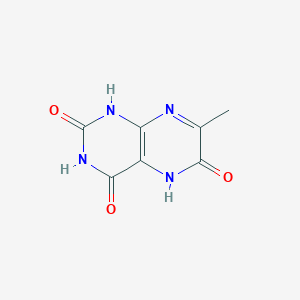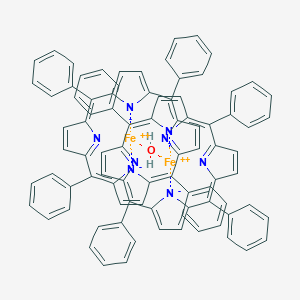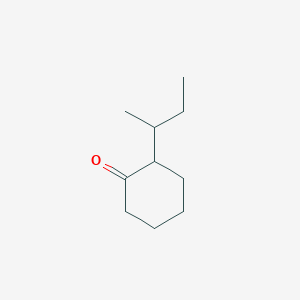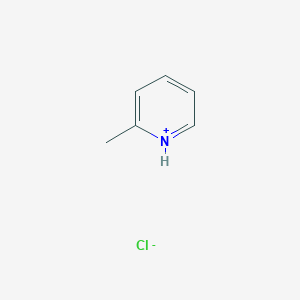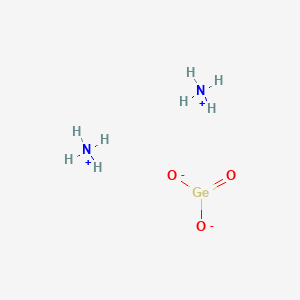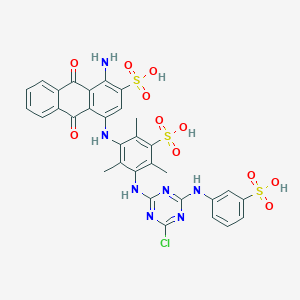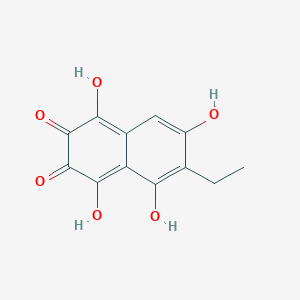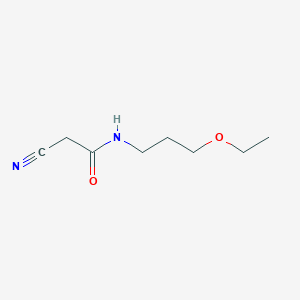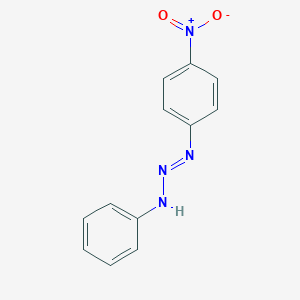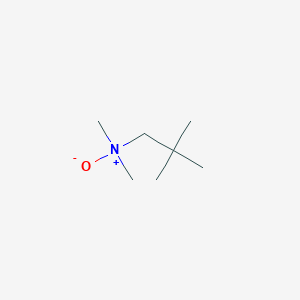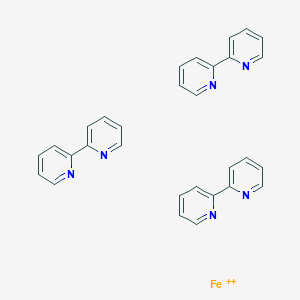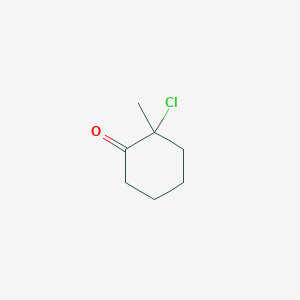
2-Chloro-2-methylcyclohexanone
Übersicht
Beschreibung
2-Chloro-2-methylcyclohexanone is an organic compound with the molecular formula C7H11ClO It is a derivative of cyclohexanone, where a chlorine atom and a methyl group are substituted at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-2-methylcyclohexanone can be synthesized through the chlorination of 2-methylcyclohexanone. The procedure involves the following steps :
- A solution of 2-methylcyclohexanone in dry carbon tetrachloride is prepared.
- Sulfuryl chloride is added to the solution dropwise with stirring. The reaction is slightly exothermic and is moderated by cooling the flask with a water bath.
- After the addition is complete, the mixture is stirred for an additional two hours.
- The resulting yellow solution is washed with water, saturated sodium bicarbonate solution, and saturated salt solution, and then dried over anhydrous magnesium sulfate.
- The solvent is removed by distillation, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-methylcyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methylcyclohexanone.
Reduction Reactions: The compound can be reduced to 2-methylcyclohexanol using reducing agents like sodium borohydride.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form 2-methyl-2-cyclohexenone.
Common Reagents and Conditions
Sulfuryl Chloride: Used for the chlorination of 2-methylcyclohexanone.
Sodium Borohydride: A reducing agent for converting this compound to 2-methylcyclohexanol.
Strong Bases: Such as sodium hydroxide, used for dehydrohalogenation reactions.
Major Products Formed
2-Methylcyclohexanone: Formed through substitution reactions.
2-Methylcyclohexanol: Formed through reduction reactions.
2-Methyl-2-cyclohexenone: Formed through elimination reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-methylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-2-methylcyclohexanone involves its reactivity towards nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as an electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylcyclohexanone: Lacks the chlorine substituent and has different reactivity.
2-Methyl-2-cyclohexenone: Formed through the elimination of hydrogen chloride from 2-chloro-2-methylcyclohexanone.
2-Chlorocyclohexanone: Similar structure but lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methyl group at the second carbon position. This dual substitution imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-chloro-2-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-7(8)5-3-2-4-6(7)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRWHLQDVSLCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10409-46-8 | |
| Record name | Cyclohexanone, 2-chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC409229 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
